
3-(Cyclopenta-1,4-dien-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopenta-1,4-dien-1-yl)propanoic acid: is an organic compound characterized by a cyclopentadiene ring attached to a propanoic acid moiety. This compound is of interest due to its unique structure, which combines the reactivity of the cyclopentadiene ring with the functional properties of the carboxylic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopenta-1,4-dien-1-yl)propanoic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile to form the cyclopentadiene ring. This intermediate can then be functionalized to introduce the propanoic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopenta-1,4-dien-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopentadiene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(Cyclopenta-1,4-dien-1-yl)propanoic acid has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of materials with specific electronic or optical properties, making it valuable in the development of advanced materials.
Mécanisme D'action
The mechanism by which 3-(Cyclopenta-1,4-dien-1-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopentadiene ring can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopenta-2,4-dien-1-yl derivatives: These compounds share the cyclopentadiene ring but differ in their functional groups.
Cyclopentadienone derivatives: These compounds have a similar ring structure but contain a ketone group instead of a carboxylic acid.
Uniqueness
3-(Cyclopenta-1,4-dien-1-yl)propanoic acid is unique due to the combination of the cyclopentadiene ring and the propanoic acid group, which imparts distinct reactivity and functional properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H10O2 |
|---|---|
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
3-cyclopenta-1,4-dien-1-ylpropanoic acid |
InChI |
InChI=1S/C8H10O2/c9-8(10)6-5-7-3-1-2-4-7/h1,3-4H,2,5-6H2,(H,9,10) |
Clé InChI |
VYRNAZWVQPBWQO-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(=C1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847425.png)
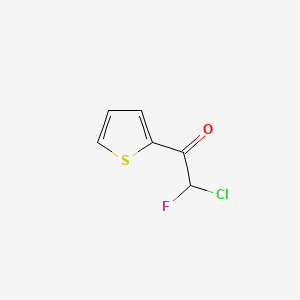


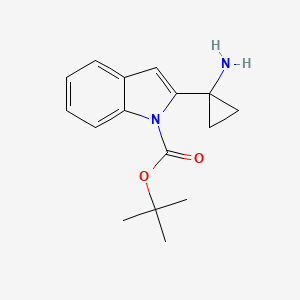
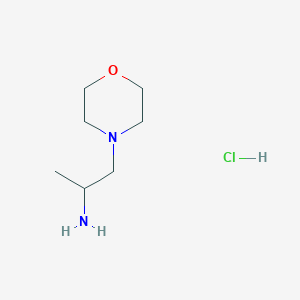
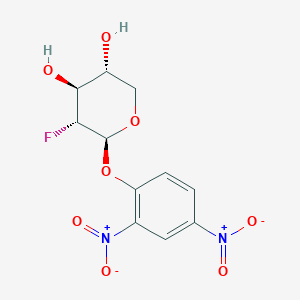
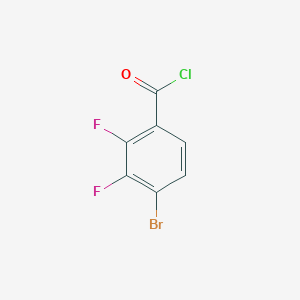
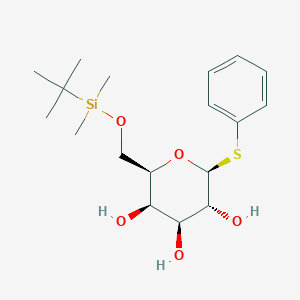
![2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-(2-benzoylphenyl)acetamide](/img/structure/B12847489.png)
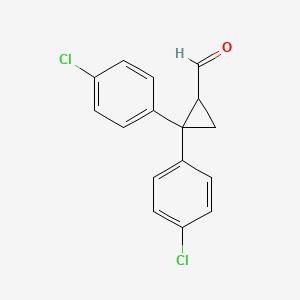
![tert-Butyl 6-benzyloctahydro-4,8-methanopyrrolo[3,4-d]azepine-2(1H)-carboxylate](/img/structure/B12847503.png)
![3,8-Dibromobenzo[c]cinnoline](/img/structure/B12847510.png)

